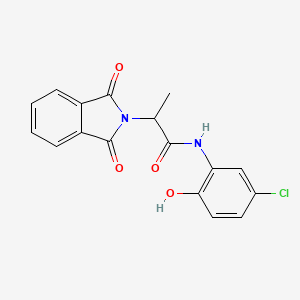![molecular formula C19H16N2O3 B4178574 N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide](/img/structure/B4178574.png)
N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide
Übersicht
Beschreibung
N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide, commonly known as MAFP, is a synthetic compound that has been extensively studied in the field of biochemistry. MAFP is a potent inhibitor of fatty acid amide hydrolase (FAAH), an enzyme that breaks down endocannabinoids and other fatty acid amides in the body. MAFP has been used to study the role of endocannabinoids in various physiological processes and has shown promising results in the treatment of various diseases.
Wirkmechanismus
MAFP works by irreversibly inhibiting N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide, an enzyme that breaks down endocannabinoids and other fatty acid amides in the body. By inhibiting N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide, MAFP increases the levels of endocannabinoids in the body, allowing researchers to study the effects of endocannabinoids on various physiological processes.
Biochemical and Physiological Effects:
MAFP has been shown to have a variety of biochemical and physiological effects. Inhibition of N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide by MAFP leads to an increase in endocannabinoid levels, which can have a variety of effects on the body. Endocannabinoids have been shown to play a role in pain, inflammation, and other processes, and MAFP has been used to study the effects of endocannabinoids on these processes.
Vorteile Und Einschränkungen Für Laborexperimente
MAFP has several advantages as a research tool. It is a potent inhibitor of N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide and can be used to increase endocannabinoid levels in the body, allowing researchers to study the effects of endocannabinoids on various physiological processes. However, MAFP also has limitations. It is a synthetic compound and may not accurately represent the effects of endocannabinoids in the body. Additionally, MAFP is a potent inhibitor of N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide and may have off-target effects, making it important to use appropriate controls in experiments.
Zukünftige Richtungen
There are several future directions for research on MAFP and endocannabinoids. One area of interest is the role of endocannabinoids in pain and inflammation. MAFP has been used to study the effects of endocannabinoids on these processes, and further research could lead to the development of new treatments for pain and inflammation. Another area of interest is the role of endocannabinoids in cancer. Endocannabinoids have been shown to have anti-tumor effects, and MAFP could be used to study the mechanisms underlying these effects. Finally, MAFP could be used to study the effects of endocannabinoids on other physiological processes, such as metabolism and immune function.
Wissenschaftliche Forschungsanwendungen
MAFP has been widely used in scientific research to study the role of endocannabinoids in various physiological processes. Endocannabinoids are lipid signaling molecules that bind to cannabinoid receptors in the body and play a role in pain, inflammation, and other processes. MAFP has been used to inhibit N-(3-{[(3-methylphenyl)amino]carbonyl}phenyl)-2-furamide and increase levels of endocannabinoids in the body, allowing researchers to study the effects of endocannabinoids on various physiological processes.
Eigenschaften
IUPAC Name |
N-[3-[(3-methylphenyl)carbamoyl]phenyl]furan-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N2O3/c1-13-5-2-7-15(11-13)20-18(22)14-6-3-8-16(12-14)21-19(23)17-9-4-10-24-17/h2-12H,1H3,(H,20,22)(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WORIIJPRZIJWKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CO3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-(3-toluidinocarbonyl)phenyl]-2-furamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7-(3-bromobenzyl)-8-[(3-hydroxypropyl)amino]-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4178496.png)
![N'-[2,5-dioxo-1-(4-phenoxyphenyl)-3-pyrrolidinyl]benzohydrazide](/img/structure/B4178506.png)
![N-cyclohexyl-2-[(4-ethylphenyl)amino]-6-oxo-3,4,5,6-tetrahydro-4-pyrimidinecarboxamide](/img/structure/B4178509.png)

![(5-{4-[(5-bromo-2-thienyl)sulfonyl]-1-piperazinyl}-2-nitrophenyl)methylamine](/img/structure/B4178546.png)
![1-[({5-[(4-chloro-3-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-4-phenylpiperazine](/img/structure/B4178555.png)
![8'-ethoxy-4',4',6'-trimethyl-1,4,5',6'-tetrahydro-4'H-spiro[3,1-benzoxazine-2,1'-pyrrolo[3,2,1-ij]quinolin]-2'-one](/img/structure/B4178567.png)
![N-(2-fluorophenyl)-2-(4-{[(2-methylphenyl)amino]sulfonyl}phenoxy)acetamide](/img/structure/B4178577.png)
![4-methyl-3-{[(2-methylphenyl)amino]sulfonyl}-N-(tetrahydro-2-furanylmethyl)benzamide](/img/structure/B4178579.png)
![N-[4-(2-oxo-2-{[2-(1H-1,2,3-triazol-5-ylthio)ethyl]amino}ethyl)phenyl]butanamide](/img/structure/B4178585.png)
![1-[2-(diethylamino)ethyl]-N-(4-fluorobenzyl)-1H-benzimidazol-2-amine dihydrochloride](/img/structure/B4178594.png)
![2-[(4-biphenylylmethyl)amino]-1-butanol hydrochloride](/img/structure/B4178595.png)
![N-[2-(4-benzyl-1-piperazinyl)-2-oxoethyl]-4-chloro-N-ethylbenzenesulfonamide](/img/structure/B4178599.png)
![N-{2-[(4-acetyl-1-piperazinyl)methyl]-1-methyl-1H-benzimidazol-5-yl}-2-methoxybenzamide](/img/structure/B4178605.png)